molecular formula C23H24FN3O2 B2381584 (6-Fluoro-4-((4-methoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1797928-83-6

(6-Fluoro-4-((4-methoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone

Cat. No.: B2381584
CAS No.: 1797928-83-6
M. Wt: 393.462
InChI Key: VXIKIRYXWXDBTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . A synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The molecular structure of the compound can be inferred from its 1H and 13C NMR spectra . The 1H NMR spectrum shows peaks at various chemical shifts, indicating the presence of different types of protons in the molecule . The 13C NMR spectrum also shows peaks at different chemical shifts, indicating the presence of different types of carbon atoms .


Physical and Chemical Properties Analysis

The compound appears as a white powder . Its melting point is between 85–87°C . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Anticancer Activity

(6-Fluoro-4-((4-methoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone and related compounds have shown significant potential in anticancer research. A study by Srikanth et al. (2016) found that 2-anilino-3-aroylquinolines, closely related to the target compound, exhibited remarkable antiproliferative activity against various human cancer cell lines, including lung and prostate cancer. These compounds were found to arrest the cell cycle at the G2/M phase, leading to apoptosis. Their ability to disrupt tubulin polymerization was a key mechanism of action (Srikanth et al., 2016).

Neuroprotective Potential

A series of aryloxyethylamine derivatives, related to the target compound, were synthesized and evaluated for their biological activity by Zhong et al. (2020). These compounds showed potential neuroprotective effects against glutamate-induced cell death in differentiated rat pheochromocytoma cells (PC12 cells). They also demonstrated significant prolongation of survival time in mice subjected to acute cerebral ischemia, suggesting their potential as neuroprotective agents for the development of new anti-ischemic stroke agents (Zhong et al., 2020).

Molecular and Crystal Structures Analysis

Prasad et al. (2018) synthesized a compound structurally similar to the target molecule and analyzed its molecular and crystal structures. The study also employed Hirshfeld surface analysis to investigate intermolecular interactions in the solid state of the crystal. This research contributes to the understanding of the molecular properties and potential applications of such compounds (Prasad et al., 2018).

Antimicrobial and Antitubercular Activities

Compounds structurally related to this compound have shown promise in antimicrobial research. A study by Wardell et al. (2011) found that mefloquine derivatives exhibited significant anti-tubercular activities in vitro against M. tuberculosis, highlighting the potential of such compounds in treating infectious diseases (Wardell et al., 2011).

Fluorescent Labeling in Biomedical Analysis

Hirano et al. (2004) investigated a novel fluorophore, 6-methoxy-4-quinolone, which is structurally related to the target compound. This fluorophore demonstrated strong fluorescence in a wide pH range, making it useful for biomedical analysis. The study's findings indicate potential applications of related compounds in fluorescence-based techniques (Hirano et al., 2004).

Properties

IUPAC Name

[6-fluoro-4-[(4-methoxyphenyl)methylamino]quinolin-3-yl]-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O2/c1-29-18-8-5-16(6-9-18)14-26-22-19-13-17(24)7-10-21(19)25-15-20(22)23(28)27-11-3-2-4-12-27/h5-10,13,15H,2-4,11-12,14H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIKIRYXWXDBTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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